4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBTADMDMJDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resorcinol-Based Etherification and Bromination
The Royal Society of Chemistry (RSC) method employs 4-bromoresorcinol as the starting material:
Step 1: Mono-Protection with Methoxymethyl Ether (MOM)
4-Bromoresorcinol undergoes selective protection using chloromethyl methyl ether (MOM-Cl) in acetone with potassium carbonate (K₂CO₃) as the base. This step achieves 92% yield of 4-bromo-3-(methoxymethoxy)phenyl 4-methylbenzenesulfonate.
Step 2: Benzylation for Enhanced Stability
The mono-protected intermediate reacts with benzyl bromide (BnBr) in acetone under reflux (65°C, 20 h), yielding 4-(benzyloxy)-1-bromo-2-(methoxymethoxy)benzene. This step isolates the product via column chromatography (SiO₂, 5% ethyl acetate/hexanes).
Step 3: Deprotection and Final Isolation
Benzyl groups are removed using hydrogen gas (H₂) and palladium on carbon (Pd/C) in tetrahydrofuran (THF), followed by acid hydrolysis to yield the target compound. Overall yield: 73.5%.
Nitration-Bromination Sequential Approach
A Chinese patent (CN101450891B) describes an alternative route involving nitration and bromination:
Step 1: Nitration of 4-Amino-2-fluorotrifluoromethoxybenzene
4-Amino-2-fluorotrifluoromethoxybenzene is treated with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to form 2-nitro-4-fluorotrifluoromethoxybenzene.
Step 2: Bromination with Copper(I) Bromide
The nitro intermediate reacts with copper(I) bromide (CuBr) and hydrobromic acid (HBr) at 50–90°C, replacing the fluorine atom with bromine. Yield: 87.6%.
Step 3: Reduction and Diazotization
The nitro group is reduced using iron powder and ammonium chloride (NH₄Cl), followed by diazotization with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) to yield the final product.
Comparative Analysis of Methods
The RSC method prioritizes functional group compatibility , making it ideal for pharmaceutical intermediates, while the patent route emphasizes cost efficiency for industrial-scale production.
Mechanistic Insights
Etherification Dynamics
MOM protection proceeds via an SN2 mechanism , where K₂CO₃ deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on MOM-Cl. Steric hindrance from the trifluoromethyl group directs substitution to the para position relative to bromine.
Bromination Selectivity
In the patent method, CuBr facilitates electrophilic aromatic substitution , with HBr acting as both acid and bromide source. The nitro group’s meta-directing effect ensures bromination occurs at the ortho position to fluorine.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Trifluoromethyl/Bromo-Substituted Benzenes
Positional Isomers and Protecting Groups
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0) Structure: Bromine at position 4, methoxy at position 2, and MOM at position 1. Comparison: The shift in substituent positions alters electronic effects. The trifluoromethyl group in the target compound increases electron-withdrawing effects, directing electrophilic substitution to the meta position relative to itself. The MOM group in both compounds offers similar protection stability, but the trifluoromethyl group in the target compound enhances lipophilicity .
4-Benzyloxy-2-bromo-1-methoxybenzene Structure: Benzyloxy (BnO) at position 4, bromo at position 2, and methoxy at position 1. Comparison: The BnO group requires hydrogenolysis for removal, whereas the MOM group is acid-labile. The target compound’s trifluoromethyl group introduces stronger electron-withdrawing effects, reducing reactivity toward nucleophilic substitution compared to the benzyloxy analog .
Halogen and Functional Group Variations
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene (CAS 954236-13-6) Structure: Difluoromethoxy (OCHF₂) replaces MOM. This enhances metabolic stability in drug candidates but may reduce solubility in nonpolar solvents. Molecular weight: 291.01 g/mol (vs. 289.07 g/mol for the target compound) .
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
- Structure : Bromomethyl (CH₂Br) replaces MOM.
- Comparison : The bromomethyl group is highly reactive in alkylation reactions, unlike the inert MOM group. This compound is hazardous (H314 skin corrosion) due to the reactive bromide, whereas the target compound’s MOM group reduces toxicity risks .
Trifluoromethoxy vs. Trifluoromethyl
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
Physicochemical and Reactivity Comparison
Biological Activity
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups suggests possible applications in various therapeutic areas, including oncology and antimicrobial research.
- Molecular Formula : C10H10BrF3O2
- CAS Number : 2379322-12-8
- Molecular Weight : 303.09 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Many derivatives of brominated compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity : Compounds with trifluoromethyl groups are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The bromine and trifluoromethyl groups may interact with active sites on enzymes, inhibiting their function.
- Cell Membrane Interaction : The lipophilicity imparted by the trifluoromethyl group may enhance membrane permeability, allowing the compound to exert its effects intracellularly.
Anticancer Activity
A study exploring the structure-activity relationship (SAR) of similar compounds revealed that derivatives with halogen substitutions exhibited significant cytotoxicity against pancreatic cancer cell lines. The compound's ability to inhibit oxidative phosphorylation (OXPHOS) was noted, which is critical for the survival of certain cancer cells .
Antimicrobial Effects
In another investigation, the antimicrobial activity of related brominated aromatic compounds was assessed. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria, suggesting a potential application as antibacterial agents.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the primary synthetic routes for 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, and which reaction parameters are critical for yield optimization?
- Methodological Answer : Synthesis involves sequential functionalization of the benzene ring. Key steps include:
- Bromination : Use Br₂ with FeBr₃ catalyst at 0–5°C in dichloromethane (DCM) to minimize di-substitution .
- Trifluoromethylation : Employ Ullmann-type coupling with CuI and a trifluoromethyl source (e.g., CF₃I) in DMF at 80°C under inert atmosphere (N₂) .
- Methoxymethoxy Installation : Williamson ether synthesis using methoxymethyl chloride and NaH in THF, requiring slow reagent addition to manage exothermicity .
Critical parameters include temperature control, stoichiometric ratios, and purification via silica gel chromatography.
Q. How can spectroscopic techniques confirm the structure of this compound, and what key features should researchers prioritize?
- Methodological Answer :
- ¹H NMR : δ 3.45 (s, 3H, OCH₃) and δ 5.25 (s, 2H, OCH₂O) confirm the methoxymethoxy group .
- ¹⁹F NMR : δ -62.5 (CF₃) verifies the trifluoromethyl group .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 293.09 [M]⁺ .
- IR Spectroscopy : C-O-C stretch (1100 cm⁻¹) and C-Br (600 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. What strategies mitigate competing reaction pathways during trifluoromethylation in the presence of a methoxymethoxy group?
- Methodological Answer : The methoxymethoxy group (EDG) directs electrophiles to ortho/para positions, while the trifluoromethyl group (EWG) is meta-directing. To resolve conflicts:
- Computational Modeling : Density Functional Theory (DFT) predicts favored substitution sites .
- Blocking/Protecting Groups : Temporarily protect reactive sites (e.g., nitro groups) to redirect regioselectivity .
- In Situ Monitoring : HPLC or GC-MS tracks intermediate formation to adjust conditions dynamically .
Q. How do electronic effects influence this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and which catalysts are optimal?
- Methodological Answer : The bromine atom serves as a leaving group, while the trifluoromethyl group withdraws electrons, reducing oxidative addition efficiency. Recommended approaches:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with high ligand loading (10 mol%) enhances stability .
- Base Optimization : K₂CO₃ or Cs₂CO₃ in THF/water mixtures improves coupling efficiency .
- Temperature : Reactions at 80–100°C balance rate and side-product formation .
Contradictions in Literature
- Nitration vs. Halogenation : Prior methods () yielded mixed products, but newer protocols using directed nitration achieve >95% purity .
- Cross-Coupling Efficiency : While Pd catalysts generally work, electron-withdrawing groups (EWGs) like CF₃ reduce reaction rates, necessitating ligand optimization .
Key Recommendations
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to separate halogenated byproducts .
- Safety : Handle bromine and trifluoromethyl reagents in fume hoods due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
